molecular formula C20H15N5O6 B2683179 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894930-53-1

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2683179
CAS No.: 894930-53-1
M. Wt: 421.369
InChI Key: INMFJJFCXYZAJH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,3,4-oxadiazole ring, a quinazolinone ring, and an acetamide group. The 1,3,4-oxadiazole ring is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens), and it is known for its aromaticity . The quinazolinone is a fused ring system containing two nitrogens. Acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. Techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) could be used to elucidate the structure .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthesis Approaches

    Studies have developed new synthesis methods for quinazolinone derivatives, highlighting the chemical interest in manipulating this core structure for various applications. For example, a method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide showcases the ongoing exploration into efficient synthesis routes for quinazolinone derivatives, reflecting the broader interest in their structural and functional diversity (Chern et al., 1988).

  • Antimicrobial and Antiprotozoal Activities

    Research into quinoxaline-oxadiazole hybrids, structurally related to the compound of interest, has demonstrated significant antimicrobial and antiprotozoal activities. This suggests that compounds with complex heterocyclic systems can serve as potent bioactive agents against a range of pathogens (Patel et al., 2017).

  • Analgesic and Anti-inflammatory Properties

    The synthesis of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has been investigated for their analgesic and anti-inflammatory activities. Such studies demonstrate the therapeutic potential of quinazolinone derivatives in pain and inflammation management (Dewangan et al., 2016).

  • H1-Antihistaminic Agents

    The development of 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones as a new class of H1-antihistaminic agents showcases the potential of quinazolinone derivatives in treating allergic reactions. These compounds exhibit significant protection against histamine-induced bronchospasm in animal models, indicating their utility in allergy management (Alagarsamy et al., 2005).

Properties

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O6/c21-16(26)8-24-13-7-15-14(29-10-30-15)6-12(13)19(27)25(20(24)28)9-17-22-18(23-31-17)11-4-2-1-3-5-11/h1-7H,8-10H2,(H2,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMFJJFCXYZAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)N)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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